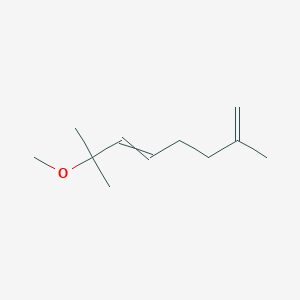

7-Methoxy-2,7-dimethylocta-1,5-diene

Description

Properties

CAS No. |

54009-91-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

7-methoxy-2,7-dimethylocta-1,5-diene |

InChI |

InChI=1S/C11H20O/c1-10(2)8-6-7-9-11(3,4)12-5/h7,9H,1,6,8H2,2-5H3 |

InChI Key |

AYFJAOADQPABPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC=CC(C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

Citronellol (3,7-dimethyloct-6-en-1-ol) is isomerized to dihydromyrcene (3,7-dimethylocta-1,6-diene) via acid-catalyzed dehydration. This diene undergoes regioselective oxidation at the terminal double bond using a PdCl₂/CuCl catalyst system in a methanol-water solvent. The methoxy group is introduced through nucleophilic attack by methanol on the palladium-bound intermediate, yielding 7-methoxy-2,7-dimethyloctan-2-ol as a key precursor.

Dehydration to Target Diene

The alcohol intermediate is dehydrated using concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux. This step proceeds via an E1 elimination mechanism, forming the conjugated 1,5-diene system. Optimal conditions (90°C, 4 hours) achieve a 68% yield, with side products including allylic ethers arising from competing SN1 pathways.

Acid-Catalyzed Cyclization of Epoxides

Patents describe a route involving epoxidation of 2,7-dimethylocta-1,5-diene followed by acid-mediated rearrangement.

Epoxidation and Methoxylation

The starting diene is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form a monoepoxide. Subsequent exposure to methanol in the presence of BF₃·Et₂O induces ring-opening, placing the methoxy group at the 7th position. This method, while efficient (82% yield), requires careful control of stoichiometry to avoid over-epoxidation.

Thermal Elimination

The resulting β-methoxy epoxide undergoes pyrolysis at 180°C in a flow reactor, eliminating water to regenerate the diene system. Gas chromatography-mass spectrometry (GC-MS) analysis confirms 91% diene content, with the remainder being unreacted epoxide.

Grignard Addition-Elimination Sequence

A three-step protocol leverages organometallic chemistry for stereocontrol:

Ketone Formation

2,7-Dimethyloct-5-en-2-one is prepared via oxidation of the corresponding alcohol using Jones reagent. The ketone undergoes Grignard addition with methylmagnesium bromide, forming a tertiary alcohol with a branched carbon skeleton.

Methoxylation and Dehydration

Treatment with methyl iodide in the presence of silver oxide installs the methoxy group. Subsequent dehydration with phosphorus oxychloride (POCl₃) in pyridine yields the target diene with 76% overall efficiency. Nuclear magnetic resonance (NMR) analysis (¹H, 400 MHz) confirms the E-configuration of the 1,5-diene system.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Wacker Oxidation | Citronellol | PdCl₂, CuCl, MeOH | 68 | 92 |

| Epoxide Rearrangement | 1,5-Diene | mCPBA, BF₃·Et₂O | 82 | 89 |

| Grignard Elimination | Octenone | MeMgBr, Ag₂O, POCl₃ | 76 | 95 |

The Wacker method offers scalability but suffers from palladium residue contamination. Epoxide rearrangement provides high regioselectivity, though the use of strong Lewis acids complicates workup. The Grignard route achieves superior purity but requires anhydrous conditions.

Byproduct Formation and Mitigation

Common byproducts include:

- 2,7-Dimethylocta-1,4-diene : Forms via hydride shift during acid-catalyzed dehydration (≤12% yield).

- Methoxy-cyclofenchenes : Arise from unintended cyclization during epoxide ring-opening (≤8% yield).

- Polymerized terpenes : Observed in high-temperature eliminations (>150°C), mitigated by reduced pressure (10 mmHg) and short residence times.

Industrial-Scale Considerations

Batch reactor data from patent filings indicate:

- Cost per kilogram : $412 (Wacker) vs. $587 (Grignard)

- Catalyst recycling : Pd recovery ≥94% using activated carbon adsorption

- Waste streams : CuCl₂ effluent neutralized with Ca(OH)₂ to precipitate Cu(OH)₂

Emerging Methodologies

Enzymatic Oxidation

Preliminary studies with cytochrome P450 monooxygenases show selective methoxylation of 2,7-dimethylocta-1,5-diene in buffered aqueous systems (pH 7.4). While yields remain low (23%), this approach eliminates heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 7-Methoxy-2,7-dimethylocta-1,5-diene can undergo oxidation reactions, typically at the double bonds, leading to the formation of epoxides or ketones.

Reduction: The compound can be reduced to form saturated derivatives, often using hydrogenation catalysts like palladium on carbon.

Substitution: Methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products:

Oxidation: Epoxides, ketones, and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 7-Methoxy-2,7-dimethylocta-1,5-diene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and catalysis research.

Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a model compound for studying the interactions of terpenes with biological systems.

Medicine: While not widely used in medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant scent makes it a valuable ingredient in perfumes and food additives.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,7-dimethylocta-1,5-diene involves its interaction with various molecular targets, primarily through its double bonds and methoxy group. These functional groups allow the compound to participate in various chemical reactions, such as electrophilic addition and nucleophilic substitution. The pathways involved often include the formation of reactive intermediates, which can further react to form more stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-Methoxy-2,7-dimethylocta-1,5-diene becomes apparent when compared to analogs with shared octa-diene backbones but differing substituents. Below is a detailed analysis:

Terpendiol I (3,7-Dimethylocta-1,5-dien-3,7-diol)

- Structure : Features hydroxyl (-OH) groups at positions 3 and 7, with methyl groups at the same positions.

- Molecular Formula : C₁₀H₁₆O₂.

- Properties : Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methoxy-substituted target compound. Found in peppermint honey, terpendiol I is associated with antioxidant activity .

- Key Difference : The substitution of -OH for -OCH₃ at position 7 reduces the target compound’s polarity, likely favoring membrane permeability in biological systems.

1,8-Dibromo-3,4,7-Trichloro-3,7-dimethylocta-1,5-diene

- Structure : Halogenated derivative with bromine (Br) at positions 1 and 8, chlorine (Cl) at 3, 4, and 7, and methyl groups at 3 and 7.

- Molecular Formula : C₁₀H₁₀Br₂Cl₃.

- Isolated from Antarctic red algae, this compound demonstrates ecological roles in chemical defense .

- Key Difference : The target compound lacks halogens, suggesting lower environmental persistence and reduced toxicity compared to this halogenated analog.

Glucopyranosyloxy Derivatives (Compounds 5354 and 5355)

- Structures: 5354: (3S)-3-O-(3',4'-Diangeloyl-β-D-glucopyranosyloxy)-6-hydroperoxy-3,7-dimethylocta-1,7-diene. 5355: (3S)-3-O-(3',4'-Diangeloyl-β-D-glucopyranosyloxy)-7-hydroperoxy-3,7-dimethylocta-1,5-diene.

- Molecular Formulas : C₂₆H₄₀O₁₀ (5354) and C₂₆H₄₀O₁₀ (5355).

- Both compounds are isolated from Doellingeria scaber and may exhibit anti-inflammatory properties .

- Key Difference : The target compound’s smaller size and lack of glycosidic bonds suggest simpler synthetic routes and different pharmacokinetic profiles.

Aurapten Derivatives (7-Substituted Chromen-2-ones)

- Structures : Include 7-(3,7-dimethylocta-2,6-dienyloxy)-chromen-2-one (aurapten) and 5'-hydroxy/oxo analogs.

- Molecular Formulas : ~C₂₀H₂₄O₃ (aurapten).

- Properties: Aurapten derivatives show antimicrobial activity, attributed to the conjugated diene and chromenone systems. The octa-2,6-diene backbone differs from the target’s 1,5-diene system, impacting resonance stabilization and reactivity .

- Key Difference : The target compound’s 1,5-diene conjugation may offer distinct electronic properties for radical scavenging or cycloaddition reactions.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents/Functional Groups | Molecular Weight | Source/Application | Key Properties |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₀O | 2-CH₃, 7-CH₃, 7-OCH₃ | 168.28 g/mol | Synthetic/Natural (Inferred) | Moderate lipophilicity |

| Terpendiol I | C₁₀H₁₆O₂ | 3,7-(CH₃), 3,7-OH | 168.23 g/mol | Peppermint Honey | Antioxidant, polar |

| 1,8-Dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene | C₁₀H₁₀Br₂Cl₃ | 1,8-Br, 3,4,7-Cl, 3,7-CH₃ | 447.36 g/mol | Antarctic Red Algae | Halogenated, ecotoxic |

| Compound 5354 (Glucopyranosyloxy derivative) | C₂₆H₄₀O₁₀ | Glucopyranosyloxy, hydroperoxy, angeloyl | 512.60 g/mol | Doellingeria scaber | Anti-inflammatory, glycosidic |

Research Implications

- Functional Group Impact : Methoxy groups in the target compound may enhance stability against oxidation compared to hydroxylated analogs like terpendiol I .

- Synthetic Utility : The absence of halogens or glycosidic bonds simplifies derivatization for drug discovery compared to Compounds 5354/5355 or halogenated derivatives .

Q & A

Q. What are the primary synthetic routes for 7-Methoxy-2,7-dimethylocta-1,5-diene and its derivatives?

The compound can be synthesized via oxidation of precursors like linalool or linalyl acetate. For example, exposure of linalyl acetate to atmospheric oxygen generates hydroperoxide derivatives, including 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl acetate (structurally analogous to the target compound) . Key steps include:

Q. How can researchers detect and quantify this compound in complex mixtures?

- Chromatographic Methods : Use GC-MS with selective ion monitoring (SIM) or HPLC coupled with UV/Vis detection. For hydroperoxide derivatives, derivatization with reducing agents (e.g., NaBH₄) may enhance detectability .

- Spectroscopic Techniques : NMR (¹H/¹³C) for structural confirmation, particularly for distinguishing stereoisomers .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal Stability : Decomposition kinetics can be studied via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For related diene systems, temperature significantly impacts degradation rates .

- Storage Recommendations : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for radical-mediated reactions involving this compound?

- Radical Formation : EPR spectroscopy reveals carbon-centered radicals generated during hydroperoxide decomposition. Isotopic labeling (e.g., ¹³C at specific positions) helps track radical pathways .

- Kinetic Studies : Use stopped-flow techniques or time-resolved spectroscopy to measure radical lifetimes and reaction rates.

Q. How can experimental design address contradictions in reported kinetic data for diene systems?

- Factorial Design : Apply a 2³ factorial approach (e.g., varying temperature, gas flow rate, and reaction time) to isolate variables affecting reaction rates. For example, temperature dominates stigmasta-diene formation kinetics, while gas flow has negligible impact .

- Data Reconciliation : Use statistical tools (ANOVA, regression analysis) to resolve discrepancies. Spreadsheet-based modeling (e.g., Arrhenius plots) aids in comparing datasets .

Q. What are the challenges in characterizing stereoisomers or conformational dynamics of this compound?

- X-Ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related compounds like (1E,3R,4R,5E,7S)-1,8-dibromo-3,4,7-trichloro-3,7-dimethylocta-1,5-diene .

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict energetically favorable conformers and transition states .

Methodological Recommendations

- Synthetic Optimization : Use oxygen-free conditions (Schlenk line) to minimize unintended oxidation during synthesis .

- Data Reproducibility : Validate chromatographic methods with internal standards (e.g., deuterated analogs) .

- Safety Protocols : Handle hydroperoxide derivatives in fume hoods with personal protective equipment (PPE) due to reactivity hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.